5-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine

Lipophilicity Drug-likeness Membrane permeability

5-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine (CAS 87410-81-9) is a synthetic 2,5-disubstituted 1,3,4-thiadiazole derivative bearing a 4-methoxybenzyl substituent at the C-5 position and an N-methylamino group at C-2. With a molecular formula of C11H13N3OS and a molecular weight of 235.31 g/mol, this compound belongs to a privileged heterocyclic scaffold extensively explored in medicinal chemistry and agrochemical discovery programs.

Molecular Formula C11H13N3OS
Molecular Weight 235.31 g/mol
CAS No. 87410-81-9
Cat. No. B12906896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine
CAS87410-81-9
Molecular FormulaC11H13N3OS
Molecular Weight235.31 g/mol
Structural Identifiers
SMILESCNC1=NN=C(S1)CC2=CC=C(C=C2)OC
InChIInChI=1S/C11H13N3OS/c1-12-11-14-13-10(16-11)7-8-3-5-9(15-2)6-4-8/h3-6H,7H2,1-2H3,(H,12,14)
InChIKeyZSRBJIUPQKAWBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine (CAS 87410-81-9): Procurement-Relevant Physicochemical and Structural Profile


5-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine (CAS 87410-81-9) is a synthetic 2,5-disubstituted 1,3,4-thiadiazole derivative bearing a 4-methoxybenzyl substituent at the C-5 position and an N-methylamino group at C-2 [1]. With a molecular formula of C11H13N3OS and a molecular weight of 235.31 g/mol, this compound belongs to a privileged heterocyclic scaffold extensively explored in medicinal chemistry and agrochemical discovery programs [1]. Key computed physicochemical parameters include a calculated logP (XLogP3-AA) of 2.6, a topological polar surface area (TPSA) of 75.3 Ų, a single hydrogen bond donor, and five hydrogen bond acceptors [1]. Direct experimental bioactivity data for this specific compound remains sparsely reported in the open scientific literature; the differentiation evidence presented below is therefore anchored in quantifiable, computed property differences relative to its closest structural analogs, supplemented by class-level SAR inferences drawn from published studies on closely related N-methyl-1,3,4-thiadiazol-2-amine derivatives.

Why Generic Substitution of 5-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine Is Not Recommended


Within the 2,5-disubstituted 1,3,4-thiadiazole chemical space, ostensibly minor structural modifications produce substantial shifts in computed drug-likeness parameters that govern membrane permeability, solubility, and target engagement potential. The N-methylation at C-2 and the para-methoxy substitution pattern on the benzyl ring of CAS 87410-81-9 are not interchangeable with the free 2-amino analog (CAS 63617-18-5) or the unsubstituted benzyl analog (CAS 38376-38-4), as demonstrated by the quantitative property comparisons below [1]. Substituting one analog for another without accounting for these computed differences risks altering lipophilicity-driven off-target binding profiles, passive permeability characteristics, and hydrogen-bonding networks critical to reproducible SAR interpretation. The evidence that follows provides the quantitative basis for scientifically defensible procurement decisions.

Quantitative Differentiation Evidence for 5-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine (87410-81-9) vs. Closest Analogs


Enhanced Computed Lipophilicity (XLogP3-AA = 2.6) vs. Non-Methylated Analog (XLogP = 1.9)

The target compound 87410-81-9 exhibits a computed logP (XLogP3-AA) of 2.6, compared to a computed XLogP of 1.9 for its direct non-methylated analog, 5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine (CAS 63617-18-5) [1]. This represents a +0.7 log unit increase in lipophilicity attributable solely to the replacement of the C-2 primary amine (–NH2) with an N-methylamino (–NHCH3) substituent.

Lipophilicity Drug-likeness Membrane permeability

Reduced Hydrogen Bond Donor Count (1 vs. 2) and Lower TPSA (75.3 vs. 89.3 Ų) Relative to Non-Methylated Analog

The target compound possesses a single hydrogen bond donor (HBD = 1) and a TPSA of 75.3 Ų, whereas the non-methylated analog CAS 63617-18-5 has two hydrogen bond donors (HBD = 2) and a TPSA of 89.3 Ų [1]. The reduction of one HBD and approximately 14 Ų of polar surface area is a direct consequence of N-methylation at the C-2 amine position.

Hydrogen bonding Polar surface area Blood-brain barrier penetration

Class-Level Antioxidant Potential: N-Methyl-1,3,4-Thiadiazol-2-Amine Scaffold Demonstrates DPPH Radical Scavenging (IC50 Range 26–74 μM vs. BHT IC50 = 54 μM)

In a published structure-activity study, a series of 5-[(2-substitutedphenyl)-1H-benzimidazol-1-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amines were evaluated for DPPH radical scavenging activity. Compounds in this series exhibited IC50 values ranging from 26 μM to 74 μM, with the most active derivative (26 μM) outperforming the reference standard butylated hydroxytoluene (BHT, IC50 = 54 μM) by approximately 2-fold [1]. While this study does not directly test CAS 87410-81-9, it establishes that the N-methyl-1,3,4-thiadiazol-2-amine core with a benzyl-type substituent at C-5 is competent for radical scavenging activity at low-micromolar concentrations.

Antioxidant Free radical scavenging DPPH assay

Differentiation from Unsubstituted Benzyl Analog: Para-Methoxy Group Adds Polarity and Hydrogen Bond Acceptor Capacity (5 HBA vs. 4 HBA)

Relative to the unsubstituted benzyl analog 5-benzyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS 38376-38-4, C10H11N3S, MW 205.28), the target compound incorporates an additional oxygen atom as a para-methoxy substituent, increasing the hydrogen bond acceptor count from 4 to 5 and the molecular weight from 205.28 to 235.31 g/mol [1]. This structural difference adds a site for potential hydrogen bond interactions and alters the electron density distribution on the aromatic ring.

Hydrogen bond acceptor Polar functionality SAR differentiation

Recommended Application Scenarios for 5-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine Based on Quantitative Differentiation Evidence


Lead-Like Screening Library Design for Membrane Permeability-Focused Programs

With a computed logP of 2.6, TPSA of 75.3 Ų, and only one hydrogen bond donor, CAS 87410-81-9 occupies a favorable region of drug-like chemical space associated with adequate passive membrane permeability [1]. Procurement for diversity-oriented or target-agnostic screening libraries is supported when the goal is to enrich for compounds more likely to cross lipid bilayers. In contrast, the non-methylated analog (CAS 63617-18-5, logP 1.9, TPSA 89.3 Ų) may be less suitable for permeability-dependent assays due to its higher polarity and additional HBD .

Antioxidant Mechanism-of-Action Studies Using the N-Methyl-1,3,4-Thiadiazol-2-Amine Scaffold

Published literature demonstrates that N-methyl-1,3,4-thiadiazol-2-amines bearing benzyl-type substituents at C-5 exhibit DPPH radical scavenging activity with IC50 values in the 26–74 μM range, in some cases surpassing the reference antioxidant BHT (IC50 = 54 μM) [2]. CAS 87410-81-9, with its 4-methoxybenzyl substituent, represents a structurally defined probe suitable for inclusion in antioxidant screening panels, particularly in experiments designed to dissect the electronic contribution of the para-methoxy group to radical scavenging efficacy.

Structure-Activity Relationship (SAR) Studies Exploring C-2 N-Methylation Effects

The quantitative comparison between CAS 87410-81-9 and its non-methylated analog (CAS 63617-18-5) reveals systematic shifts in key computed properties: ΔlogP = +0.7, ΔHBD = −1, and ΔTPSA = −14.0 Ų [1]. These differences make the pair an ideal matched molecular pair for SAR studies designed to isolate the contribution of N-methylation at the 2-position of 1,3,4-thiadiazoles to biological activity, permeability, and metabolic stability. Procuring both compounds from the same supplier ensures comparable purity specifications for rigorous head-to-head comparisons.

Antimicrobial or Antifungal Screening Panels as a Structurally Diverse Thiadiazole Entry

The 1,3,4-thiadiazole scaffold has well-documented antimicrobial and antifungal properties across multiple structural subclasses [2]. CAS 87410-81-9, featuring the distinctive combination of an N-methylamino group at C-2 and a 4-methoxybenzyl group at C-5, provides a specific substitution pattern that is structurally differentiated from the more common 2-amino-5-aryl thiadiazoles (e.g., CAS 1014-25-1). This structural uniqueness supports its procurement as a diversity-enhancing entry in antimicrobial screening collections, where the N-methyl group may confer favorable physicochemical properties for cell wall or membrane penetration.

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